molecular formula C30H30N2O4 B5356829 N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide

N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide

Cat. No.: B5356829
M. Wt: 482.6 g/mol
InChI Key: SHSZOGUEMFYCEU-QJDKABQBSA-N
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Description

N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide is a complex organic compound characterized by its unique structure, which includes an aniline ring, a phenyl group, and a butoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the aniline derivative, followed by the introduction of the acetyl group. The phenylpenta-2,4-dien-2-yl moiety is then synthesized through a series of condensation reactions. Finally, the butoxybenzamide group is attached using standard amide coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane, ethanol, and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline and phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications across multiple fields. Its combination of functional groups provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O4/c1-3-4-21-36-27-19-15-25(16-20-27)29(34)32-28(12-8-11-23-9-6-5-7-10-23)30(35)31-26-17-13-24(14-18-26)22(2)33/h5-20H,3-4,21H2,1-2H3,(H,31,35)(H,32,34)/b11-8+,28-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSZOGUEMFYCEU-QJDKABQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C=C/C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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